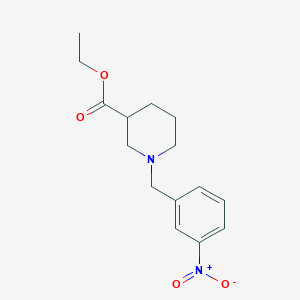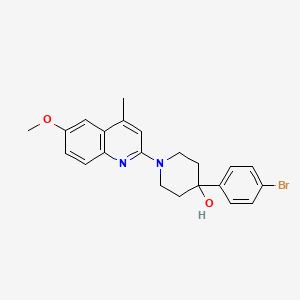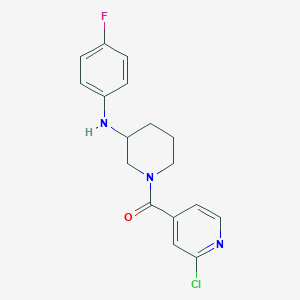
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying the brain. DF-MPPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, a protein found in the central nervous system that is involved in various physiological processes, including learning, memory, and attention.
作用机制
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, blocking its activity and preventing the binding of acetylcholine, a neurotransmitter that activates the receptor. By inhibiting the α7 receptor, this compound modulates the activity of various signaling pathways involved in learning, memory, and attention. This compound has been shown to reduce inflammation and oxidative stress in the brain, suggesting potential neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. For example, this compound has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes, including reward, motivation, and learning. This compound has also been shown to reduce the release of inflammatory cytokines, suggesting potential anti-inflammatory effects. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting potential therapeutic benefits.
实验室实验的优点和局限性
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has several advantages as a tool for scientific research. Firstly, this compound is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, ensuring minimal off-target effects. Secondly, this compound has high purity and stability, ensuring reproducibility and reliability of results. However, this compound also has some limitations, including its relatively high cost and limited availability. Moreover, this compound has a short half-life in vivo, requiring frequent dosing and careful experimental design.
未来方向
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has several potential future directions for scientific research. Firstly, this compound could be used to further investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological conditions. Secondly, this compound could be used to develop novel therapeutic strategies targeting the α7 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, this compound could be used to develop new imaging techniques for studying the brain, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), by labeling this compound with radioactive or contrast agents. Finally, this compound could be used to develop new drug candidates targeting the α7 receptor with improved pharmacokinetic and pharmacodynamic properties.
合成方法
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine is synthesized through a multi-step process involving the condensation of 2-fluorobenzaldehyde with 3,7-dimethyl-6-octen-1-amine, followed by the reaction with piperazine. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder with a purity of over 99%. The synthesis method has been optimized to ensure high yields and purity, making this compound a reliable tool for scientific research.
科学研究应用
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been extensively used in scientific research to study the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological conditions. For example, this compound has been used to investigate the effects of α7 receptor activation on cognitive function, inflammation, and neuroprotection. This compound has also been used to study the involvement of the α7 receptor in psychiatric disorders such as schizophrenia and depression. Moreover, this compound has been used as a tool to explore the potential therapeutic benefits of targeting the α7 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-10,18H,6,8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEKIKXOSGPRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)


![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4882905.png)
![[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)